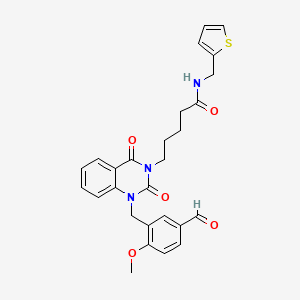

5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide

Description

This compound is a quinazolinone derivative characterized by a 1,2-dihydroquinazolin-3(4H)-one core substituted with a 5-formyl-2-methoxybenzyl group at position 1 and a pentanamide side chain terminated with a thiophen-2-ylmethyl moiety. The quinazolinone scaffold is known for its diverse pharmacological activities, including kinase inhibition and anticancer properties .

Properties

Molecular Formula |

C27H27N3O5S |

|---|---|

Molecular Weight |

505.6 g/mol |

IUPAC Name |

5-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(thiophen-2-ylmethyl)pentanamide |

InChI |

InChI=1S/C27H27N3O5S/c1-35-24-12-11-19(18-31)15-20(24)17-30-23-9-3-2-8-22(23)26(33)29(27(30)34)13-5-4-10-25(32)28-16-21-7-6-14-36-21/h2-3,6-9,11-12,14-15,18H,4-5,10,13,16-17H2,1H3,(H,28,32) |

InChI Key |

QEJHELZKQGEERO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CS4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(thiophen-2-yl)methyl]pentanamide typically involves multi-step organic reactions. The key steps include:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Formyl and Methoxy Groups: The formyl group can be introduced via a Vilsmeier-Haack reaction, while the methoxy group can be added through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Attachment of the Thiophene Ring: This can be done through a Suzuki-Miyaura coupling reaction using a thiophene boronic acid derivative and a suitable palladium catalyst.

Formation of the Pentanamide Chain: The final step involves the amidation reaction between the quinazolinone derivative and a pentanoic acid derivative, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(thiophen-2-yl)methyl]pentanamide: can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Coupling Reagents: EDCI, DCC for amidation reactions.

Major Products

Oxidation: Conversion of the formyl group to a carboxylic acid.

Reduction: Conversion of the formyl group to an alcohol.

Substitution: Replacement of the methoxy group with other functional groups.

Scientific Research Applications

5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(thiophen-2-yl)methyl]pentanamide:

Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Material Science: The compound’s unique electronic properties can be utilized in the development of new materials for electronic and photonic applications.

Mechanism of Action

The mechanism of action of 5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(thiophen-2-yl)methyl]pentanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinazolinone core and thiophene ring may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in its hybrid quinazolinone-thiophene architecture. Key analogues for comparison include:

Table 1: Structural and Functional Group Comparisons

Key Observations :

Core Heterocycle Differences: The target compound’s quinazolinone core distinguishes it from imidazolidinones (e.g., ) and tetrazole-biphenyl systems (e.g., ). The 2,4-dioxo groups in quinazolinones increase hydrogen-bonding capacity, unlike the thioxo group in imidazolidinones .

Substituent Effects: The 5-formyl-2-methoxybenzyl group in the target compound contrasts with the arylidene groups in imidazolidinones . The formyl group may serve as a site for covalent binding or Schiff base formation, whereas arylidene groups prioritize planar conjugation. The thiophen-2-ylmethyl side chain offers enhanced lipophilicity compared to the tetrazole group in , which improves solubility but reduces membrane permeability.

Physicochemical and Spectroscopic Comparisons

Table 2: Physicochemical Properties

Analysis :

- The target compound’s higher molecular weight (~610 vs. 539 in ) reflects its extended quinazolinone-thiophene architecture.

- IR data for the target compound would likely show strong C=O stretches (quinazolinone and amide) near 1720–1680 cm⁻¹, similar to , but absence of tetrazole-related peaks (e.g., C=N at 1656 cm⁻¹).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.